Dual IDO1/TDO Inhibition vs. Regioisomers
The para‑oxopyrrolidinyl‑phenyl derivative 1-methyl‑N‑[4‑(2‑oxopyrrolidin‑1‑yl)phenyl]‑1H‑indole‑2‑carboxamide inhibits recombinant human IDO1 with an IC₅₀ of 982 nM and recombinant human TDO with an IC₅₀ of 116 nM in cell‑free fluorescence assays [1]. In contrast, the ortho‑regioisomer 1‑methyl‑N‑[2‑(2‑oxopyrrolidin‑1‑yl)phenyl]‑1H‑indole‑2‑carboxamide and the meta‑regioisomer 1‑methyl‑N‑[3‑(2‑oxopyrrolidin‑1‑yl)phenyl]‑1H‑indole‑2‑carboxamide have no publicly reported IDO1 or TDO inhibition data, and their commercial descriptions do not attribute any dioxygenase‑related activity to them . This indicates that the para‑arrangement is a critical determinant of the dual inhibitory profile.
| Evidence Dimension | IDO1 and TDO enzyme inhibition |
|---|---|
| Target Compound Data | IDO1 IC₅₀ = 982 nM; TDO IC₅₀ = 116 nM (recombinant human enzymes, 1 h incubation, fluorescence readout) |
| Comparator Or Baseline | 1‑Methyl‑N‑[2‑(2‑oxopyrrolidin‑1‑yl)phenyl]‑1H‑indole‑2‑carboxamide (ortho isomer): no IDO1/TDO data. 1‑Methyl‑N‑[3‑(2‑oxopyrrolidin‑1‑yl)phenyl]‑1H‑indole‑2‑carboxamide (meta isomer): no IDO1/TDO data. |
| Quantified Difference | Activity only demonstrated for the para isomer; regioisomers lack any reported dioxygenase inhibition. |
| Conditions | Cell‑free enzyme assay; recombinant human IDO1 expressed in E. coli; recombinant human TDO expressed in E. coli; 1 h incubation; fluorescence detection. |
Why This Matters
Procurement of the correct regioisomer is essential for studies requiring dual IDO1/TDO inhibition; substituting an untested regioisomer risks complete loss of the desired pharmacological activity.
- [1] BindingDB. BDBM50127203 (CHEMBL3628601). https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50127203 View Source
